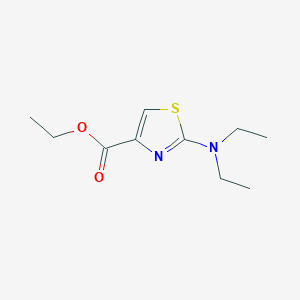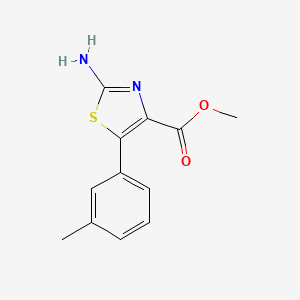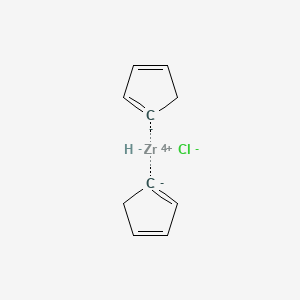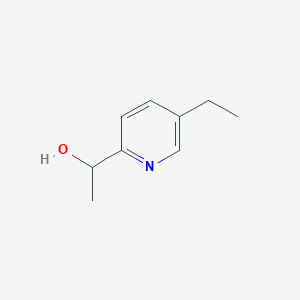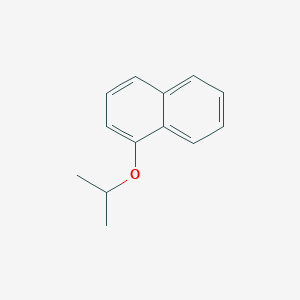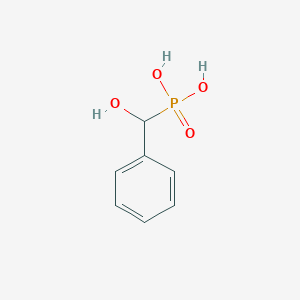
hydroxy(phenyl)methylphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy(phenyl)methylphosphonic acid is an organophosphorus compound with the molecular formula C7H9O4P. It is characterized by the presence of a hydroxyl group, a phenyl group, and a phosphonic acid moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydroxy(phenyl)methylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with water, followed by hydrolysis to yield the desired product. Another method includes the use of dialkyl or diaryl phosphonates, which undergo hydrolysis under acidic or basic conditions to form the phosphonic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrolysis of phosphonate esters. The process may be catalyzed by acids or bases, with the choice of catalyst depending on the desired reaction rate and product purity. The use of trimethylsilyl halides for dealkylation is also a common industrial method .
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxy(phenyl)methylphosphonic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form phosphonic acid derivatives.
Oxidation: It can be oxidized to form phosphonic acid oxides.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Hydrolysis: Produces phosphonic acid derivatives.
Oxidation: Yields phosphonic acid oxides.
Substitution: Results in various substituted phosphonic acids.
Applications De Recherche Scientifique
Hydroxy(phenyl)methylphosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Acts as an enzyme inhibitor, particularly for enzymes such as renin and HIV protease.
Industry: Employed in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of hydroxy(phenyl)methylphosphonic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific inhibitor structure .
Comparaison Avec Des Composés Similaires
Hydroxy(phenyl)methylphosphonic acid can be compared with other similar compounds, such as:
Aminophosphonic acids: These compounds contain an amino group instead of a hydroxyl group and are known for their use as enzyme inhibitors and in medicinal chemistry.
Hydroxybisphosphonates: These compounds have two phosphonic acid groups and are used in the treatment of bone diseases like osteoporosis.
Phosphinic acids: These compounds have a different phosphorus-oxygen bonding structure and are used in various industrial applications.
Uniqueness: this compound is unique due to its specific combination of a hydroxyl group, a phenyl group, and a phosphonic acid moiety, which imparts distinct chemical properties and reactivity compared to other phosphonic acid derivatives .
Propriétés
Formule moléculaire |
C7H9O4P |
|---|---|
Poids moléculaire |
188.12 g/mol |
Nom IUPAC |
[hydroxy(phenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H9O4P/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7-8H,(H2,9,10,11) |
Clé InChI |
YLVXPXINUWURSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(O)P(=O)(O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-Aminophenyl)quinoxalin-2-yl]aniline](/img/structure/B8762754.png)
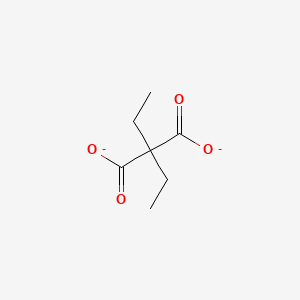
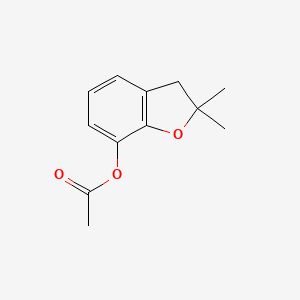
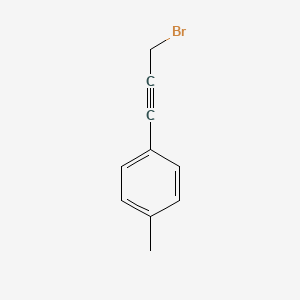
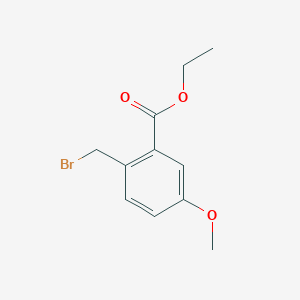
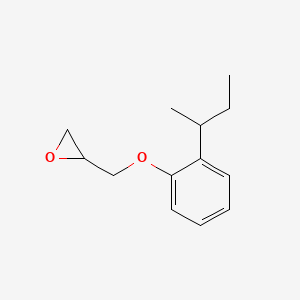
![5,6-dimethoxybenzo[d]thiazol-2(3H)-one](/img/structure/B8762792.png)
![5-{[(3-Chlorophenyl)methyl]oxy}-2-methylbenzoic acid](/img/structure/B8762793.png)
